(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid
Overview
Description
(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid: is a synthetic amino acid derivative with the molecular formula C11H15NO2 . It is structurally similar to phenylalanine, an essential amino acid, but with two additional methyl groups at the 3 and 5 positions on the benzene ring. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
DL-3,5-Dimethylphenylalanine, also known as (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid, is a derivative of the essential aromatic amino acid phenylalanine . This article will delve into the various aspects of its mechanism of action.
Target of Action
Its parent compound, d-phenylalanine, interacts with kynurenine–oxoglutarate transaminase 1 and corticoliberin in humans . These targets play crucial roles in various biochemical pathways.
Mode of Action
Phenylalanine, a closely related compound, is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It’s plausible that DL-3,5-Dimethylphenylalanine may have similar interactions with its targets, leading to changes in these biochemical pathways.
Biochemical Pathways
DL-3,5-Dimethylphenylalanine likely affects the same biochemical pathways as phenylalanine. Phenylalanine is involved in the synthesis of a variety of secondary metabolites, which are involved in numerous anabolic pathways responsible for the synthesis of pigment compounds, plant hormones, and biological polymers . It also mediates the transmission of nervous signals and quenches reactive oxygen species in the brain .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Phenylalanine, a closely related compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain, keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Biochemical Analysis
Biochemical Properties
The role of Dl-3,5-dimethylphenylalanine in biochemical reactions is not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Dl-3,5-dimethylphenylalanine can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dl-3,5-dimethylphenylalanine can change over time. This may be due to the compound’s stability, degradation, and long-term effects on cellular function. Studies in both in vitro and in vivo models are needed to fully understand these temporal effects .
Dosage Effects in Animal Models
The effects of Dl-3,5-dimethylphenylalanine can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Dl-3,5-dimethylphenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Dl-3,5-dimethylphenylalanine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the alkylation of phenylalanine derivatives. For instance, starting from 2,4,6-trimethyliodobenzene, a series of reactions including halogenation, amination, and subsequent purification steps can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process may include the use of high-purity reagents, advanced catalytic systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a probe in studying enzyme-substrate interactions and protein folding mechanisms.
Medicine: Research explores its potential as a therapeutic agent in treating neurological disorders and metabolic diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Dl-3,5-difluorophenylalanine: Similar in structure but with fluorine atoms instead of methyl groups.
Dl-3,5-dimethyltyrosine: Contains an additional hydroxyl group on the benzene ring.
Dl-3,5-dimethyltryptophan: Features an indole ring instead of a benzene ring
Uniqueness: (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid is unique due to its specific methyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. These modifications can influence its interaction with enzymes and receptors, making it a valuable tool in biochemical and pharmacological studies .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEFUMBSVAPULZ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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